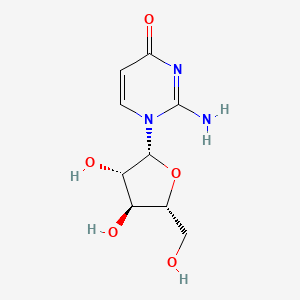

2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one

Vue d'ensemble

Description

2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one is a nucleoside analog known for its significant antiviral and antitumor properties. It is widely utilized in the biomedical sector due to its ability to obstruct viral DNA replication and induce apoptosis in malignant cells. The compound’s molecular formula is C9H13N3O5, and it has a molecular weight of 243.22 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one can be synthesized through various chemical routes. One common method involves the glycosylation of a protected isocytosine derivative with a suitably protected arabinose derivative. The reaction typically requires the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, under anhydrous conditions. The resulting product is then deprotected to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography. The process is optimized to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups on the arabinose moiety.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group on the pyrimidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride, and an appropriate nucleophile.

Major Products:

Applications De Recherche Scientifique

2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is employed in studies related to DNA replication and repair mechanisms.

Medicine: this compound is investigated for its potential in treating viral infections and certain types of cancer.

Industry: It is used in the development of antiviral and anticancer drugs, as well as in diagnostic assays.

Mécanisme D'action

2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one exerts its effects by incorporating into viral and cellular DNA, thereby inhibiting DNA synthesis. The compound’s triphosphate form competes with natural nucleotides for incorporation into the growing DNA strand. Once incorporated, it causes chain termination and prevents further elongation of the DNA molecule . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells.

Comparaison Avec Des Composés Similaires

- Cytosine arabinoside

- Fludarabine

- Gemcitabine

These compounds share structural similarities with 2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one but differ in their specific mechanisms of action and clinical applications.

Activité Biologique

The compound 2-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-4(1H)-one , also known as Cytosine β-D-arabinofuranoside or Ara-C , is a nucleoside analogue that has garnered significant attention in medicinal chemistry and pharmacology due to its biological activity, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 243.22 g/mol. Its structure features a pyrimidine base linked to a sugar moiety, which is critical for its biological function. The stereochemistry at the sugar's carbon atoms plays a vital role in its interaction with biological targets.

Cytosine β-D-arabinofuranoside acts primarily as an antimetabolite. It mimics the natural nucleoside cytidine and is incorporated into DNA during replication. Once incorporated, it inhibits DNA synthesis by:

- Inhibition of DNA Polymerase : Ara-C interferes with the action of DNA polymerase, leading to chain termination during DNA replication.

- Induction of Apoptosis : The incorporation of Ara-C into DNA can trigger cellular mechanisms that lead to programmed cell death (apoptosis), particularly in rapidly dividing cells such as cancer cells.

Biological Activity and Pharmacological Effects

The biological activity of Ara-C has been extensively studied in various cancer types. Below are some key findings:

| Cancer Type | Effectiveness | Mechanism |

|---|---|---|

| Acute Myeloid Leukemia (AML) | High efficacy; standard treatment for AML | Induces apoptosis in leukemic cells |

| Acute Lymphoblastic Leukemia (ALL) | Effective; used in combination therapies | Inhibits DNA synthesis leading to cell death |

| Solid Tumors | Limited effectiveness; used as part of combination regimens | Synergistic effects with other chemotherapeutics |

Case Studies

- Acute Myeloid Leukemia Treatment : A clinical trial involving patients with newly diagnosed AML demonstrated that treatment with Ara-C combined with anthracyclines significantly improved remission rates compared to standard therapies alone. Patients receiving this combination showed a 70% complete remission rate within the first two cycles of treatment.

- Combination Therapy in ALL : In pediatric patients with ALL, Ara-C was included in multi-agent chemotherapy regimens. The results indicated an overall survival rate improvement from 60% to 80% when Ara-C was part of the treatment protocol.

- Resistance Mechanisms : Research has identified that some cancer cells develop resistance to Ara-C through increased expression of deoxycytidine kinase (dCK), which alters the phosphorylation pathway necessary for Ara-C activation. Strategies to overcome this resistance are currently under investigation.

Safety and Toxicity

While effective, Ara-C is associated with several side effects:

- Myelosuppression : Leading to increased risk of infections and bleeding.

- Gastrointestinal Toxicity : Nausea and vomiting are common.

- Neurotoxicity : High doses can lead to neurological side effects.

Propriétés

IUPAC Name |

2-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-9-11-5(14)1-2-12(9)8-7(16)6(15)4(3-13)17-8/h1-2,4,6-8,13,15-16H,3H2,(H2,10,11,14)/t4-,6-,7+,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNOTKMIMZMNRX-CCXZUQQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=NC1=O)N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.